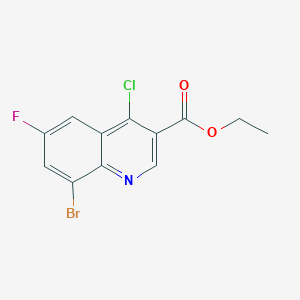
Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H8BrClFNO2 and its molecular weight is 332.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is a member of the quinoline family, a class of compounds widely recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on existing research.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C13H9BrClFNO2
- Molecular Weight : 332.57 g/mol
The compound features a quinoline core structure with halogen substituents (bromine, chlorine, and fluorine) and an ethyl carboxylate group, which contribute to its unique biological activity.
The biological activity of quinoline derivatives often involves their interaction with molecular targets such as enzymes and receptors. This compound may exhibit its effects through mechanisms including:
- Inhibition of DNA Gyrase : Quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication. This inhibition leads to the formation of a topoisomerase-DNA complex that prevents bacterial replication and transcription, ultimately causing cell death .
- Antimicrobial Activity : The presence of halogens in the compound enhances its affinity for microbial enzymes, increasing its efficacy against various pathogens .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of quinoline derivatives similar to this compound. For instance:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 38a | 1.4 | Staphylococcus epidermidis |
| 38l | 200 | E. coli |
These studies indicate that derivatives exhibit significant antibacterial activity, with some compounds showing lower MIC values than established antibiotics like tetracycline .
Anticancer Activity
Research has also highlighted the anticancer potential of quinoline derivatives. For example, studies have shown that certain quinolines can induce apoptosis in cancer cells by:
- Inhibiting Topoisomerases : Similar to their antibacterial action, quinolines can inhibit topoisomerases involved in cancer cell proliferation.
- Inducing Cell Cycle Arrest : Some derivatives have been found to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Case Studies
- Antimicrobial Efficacy : A study investigating various pyrazole derivatives reported that compounds structurally related to this compound demonstrated excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active derivative exhibited an MIC as low as 0.22 µg/mL against Staphylococcus aureus, significantly outperforming traditional antibiotics .
- Anticancer Properties : In another study focused on the anticancer effects of quinoline derivatives, it was shown that specific compounds could inhibit the growth of various human cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics . These findings suggest that this compound may possess similar capabilities.
Propiedades
IUPAC Name |
ethyl 8-bromo-4-chloro-6-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(15)4-9(11)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUORPGYFXUKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















